4,6-Dimethyl-2-phenylpyridine-3-carbonitrile chemical structure
4,6-Dimethyl-2-phenylpyridine-3-carbonitrile chemical structure
An In-depth Technical Guide to 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethyl-2-phenylpyridine-3-carbonitrile, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the mechanistic underpinnings of multi-component reactions. This document further details the expected spectroscopic signatures for structural elucidation and discusses the compound's reactivity and potential applications as a versatile chemical scaffold. Detailed, field-proven experimental protocols for its synthesis and characterization are provided, alongside essential safety and handling guidelines, to support researchers and drug development professionals in their work with this molecule.
Molecular Structure and Physicochemical Properties
4,6-Dimethyl-2-phenylpyridine-3-carbonitrile possesses a hybrid structure featuring a substituted pyridine core. The pyridine ring, a six-membered nitrogen-containing heterocycle, is decorated with two methyl groups at positions 4 and 6, a phenyl group at position 2, and a nitrile (cyano) group at position 3. This arrangement of functional groups imparts specific electronic and steric properties that govern its reactivity and potential for further chemical modification.
Caption: Chemical structure of 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
| IUPAC Name | 4,6-dimethyl-2-phenylpyridine-3-carbonitrile | - |
| Appearance | Expected to be a white to pale yellow solid | Inferred from similar compounds[1][2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, CH₂Cl₂) | Inferred from synthesis protocols[1] |
Synthesis and Reaction Mechanisms
The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry. For structures like 4,6-dimethyl-2-phenylpyridine-3-carbonitrile, multi-component reactions (MCRs) are particularly favored due to their high atom economy and procedural simplicity.[3] A highly plausible and efficient route involves the reaction of a chalcone (an α,β-unsaturated ketone) with an active methylene nitrile, such as 3-aminobut-2-enenitrile, in the presence of an ammonia source like ammonium acetate.[1]
This reaction is a variation of established pyridine syntheses and proceeds through a cascade of classical organic reactions. The causality behind this one-pot synthesis is as follows:
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Michael Addition: The enamine character of 3-aminobut-2-enenitrile allows it to act as a nucleophile, attacking the β-carbon of the chalcone (1,3-diphenylprop-2-en-1-one, for a related structure). This forms a key acyclic intermediate.
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Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization, where the amino group attacks the carbonyl carbon of the former chalcone. Subsequent dehydration (loss of a water molecule) leads to a dihydropyridine intermediate.
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Aromatization: The dihydropyridine intermediate readily undergoes oxidation to achieve the thermodynamically stable aromatic pyridine ring. In many setups, atmospheric oxygen or a mild oxidant present in the reaction mixture is sufficient to drive this final aromatization step.
Caption: Standard experimental workflow from synthesis to validation.
Protocol 5.1: Synthesis of 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile
This protocol is adapted from general methods for the synthesis of substituted pyridine-3-carbonitriles. [1] Materials:
-
1-Phenyl-2-buten-1-one (Benzalacetone)
-
3-Aminobut-2-enenitrile
-
Ammonium acetate
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-2-buten-1-one (10 mmol), 3-aminobut-2-enenitrile (10 mmol), and ammonium acetate (15 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. The rationale for using ethanol is its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Pour the cooled mixture into 100 mL of ice-cold water to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry the crystals under vacuum.
Protocol 5.2: Spectroscopic Characterization
-
Sample Preparation: Prepare samples of the purified product for each analytical technique according to instrument guidelines. For NMR, dissolve ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃). For IR, prepare a KBr pellet or use a thin film.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of the predicted peaks as detailed in Table 2. The integration of proton signals should correspond to the number of protons in the structure.
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FT-IR Spectroscopy: Acquire an IR spectrum and identify the characteristic stretching frequencies for the nitrile and aromatic ring systems.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,6-dimethyl-2-phenylpyridine-3-carbonitrile is not widely available, data from structurally related aminopyridines and nitriles should be used to inform safe handling practices. [4][5][6]
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [5][6]May cause skin, eye, and respiratory irritation. [4][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [5]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [4][5] * Skin: Remove contaminated clothing and wash the affected area with soap and water. [5] * Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. [4] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [5]
-
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